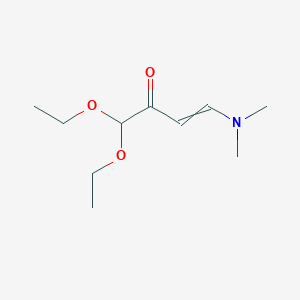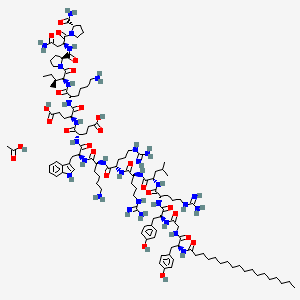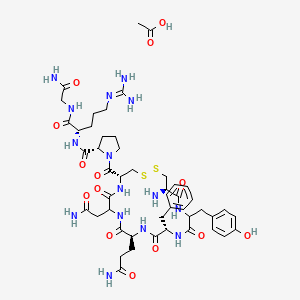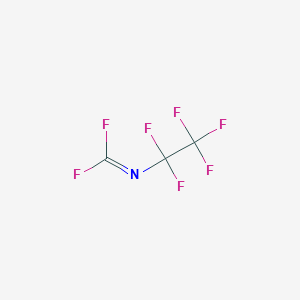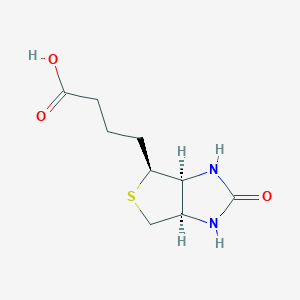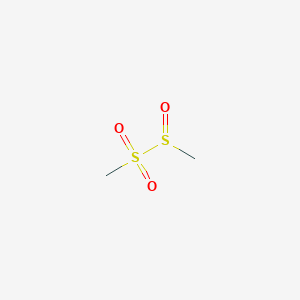![molecular formula C8H7F7O4S B14757341 3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid CAS No. 424-55-5](/img/structure/B14757341.png)
3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid is a fluorinated organic compound characterized by the presence of a carboxymethylsulfanyl group and a heptafluorohexanoic acid backbone. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation and reduction reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as heptafluorohexanoic acid and a suitable thiol compound.
Thiol Addition: The thiol compound is reacted with heptafluorohexanoic acid under controlled conditions to introduce the sulfanyl group.
Carboxymethylation: The resulting intermediate is then subjected to carboxymethylation using a carboxymethylating agent, such as chloroacetic acid, in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with high thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid involves its interaction with specific molecular targets. The sulfanyl group can form strong interactions with metal ions, making it useful in coordination chemistry. The fluorinated backbone provides resistance to metabolic degradation, enhancing the compound’s stability in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-[(Carboxymethyl)sulfanyl]propanoic acid: Similar structure but lacks the fluorinated backbone, resulting in different chemical properties.
4-({3-[(Carboxymethyl)sulfanyl]-4-hydroxy-1-naphthyl}sulfamoyl)benzoic acid: Contains a naphthyl group, leading to different reactivity and applications.
Uniqueness
3-[(Carboxymethyl)sulfanyl]-4,4,5,5,6,6,6-heptafluorohexanoic acid is unique due to its highly fluorinated structure, which imparts exceptional thermal stability and resistance to chemical degradation. This makes it particularly valuable in applications requiring robust and durable materials.
Propiedades
Número CAS |
424-55-5 |
|---|---|
Fórmula molecular |
C8H7F7O4S |
Peso molecular |
332.19 g/mol |
Nombre IUPAC |
3-(carboxymethylsulfanyl)-4,4,5,5,6,6,6-heptafluorohexanoic acid |
InChI |
InChI=1S/C8H7F7O4S/c9-6(10,7(11,12)8(13,14)15)3(1-4(16)17)20-2-5(18)19/h3H,1-2H2,(H,16,17)(H,18,19) |
Clave InChI |
FRXPVVIRFRGXMQ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(F)(F)F)(F)F)(F)F)SCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


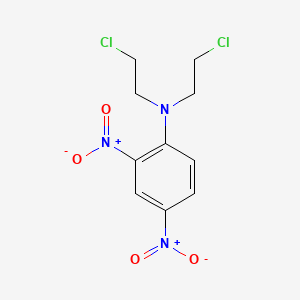
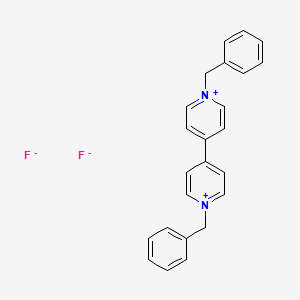
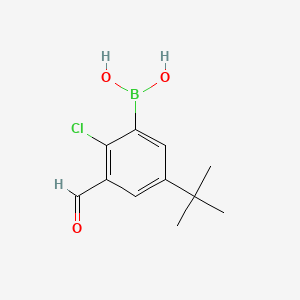
![7H-Benzo[c]thioxanthene](/img/structure/B14757276.png)
![18,36-dioxa-4,14,22,32-tetrazanonacyclo[19.15.0.03,19.05,17.07,15.08,13.023,35.025,33.026,31]hexatriaconta-1(21),2,5(17),6,8,10,12,15,19,23(35),24,26,28,30,33-pentadecaene](/img/structure/B14757282.png)
